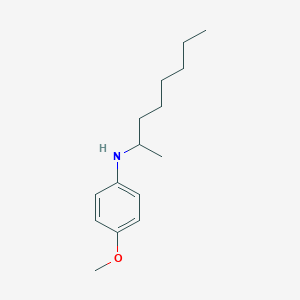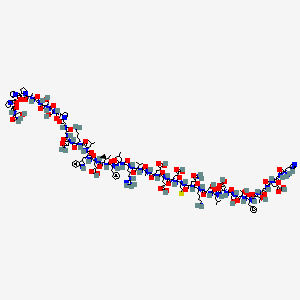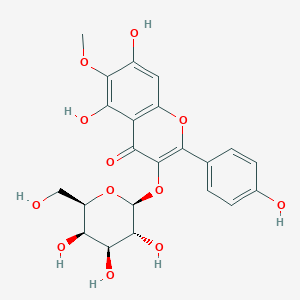![molecular formula C11H7NS B14758317 Thieno[3,2-b]quinoline CAS No. 269-62-5](/img/structure/B14758317.png)
Thieno[3,2-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]quinoline is a heterocyclic compound that combines the structural features of thiophene and quinoline. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with aldehydes or ketones under acidic conditions. Another method includes the use of cyclohexanone and acids in the presence of phosphorus oxychloride (POCl3) to achieve the desired condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of thieno[3,2-b]quinoline involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]quinoline can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
269-62-5 |
|---|---|
Molekularformel |
C11H7NS |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
thieno[3,2-b]quinoline |
InChI |
InChI=1S/C11H7NS/c1-2-4-9-8(3-1)7-11-10(12-9)5-6-13-11/h1-7H |
InChI-Schlüssel |
MBNWYEUQTPBGHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


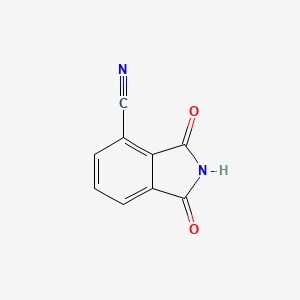
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
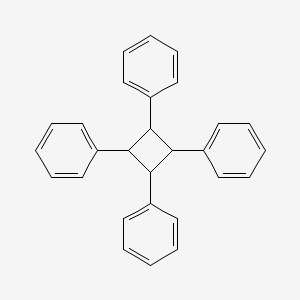

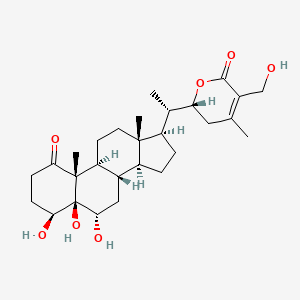
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)

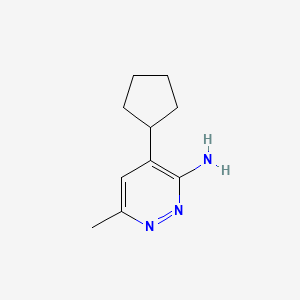
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
